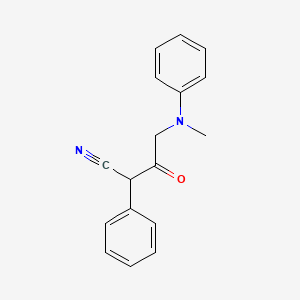
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group and a methylanilino group attached to an acetoacetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- typically involves the N-alkylation of aniline derivatives. One common method is the methylation of anilines using methanol in the presence of cyclometalated ruthenium complexes as catalysts. This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base . Another approach involves the use of acetonitrile as a solvent and CN source, catalyzed by copper acetate, to synthesize arylacrylonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of N-alkylation and the use of transition metal catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can regenerate the original amine.
Scientific Research Applications
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, antioxidants, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of lone pair electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions. Additionally, the phenyl and methylanilino groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar in structure but lacks the acetoacetonitrile group.
4-Nitroaniline: Contains a nitro group instead of the methylanilino group.
Acetonitrile: A simpler compound without the phenyl and methylanilino groups.
Uniqueness
The presence of both the acetoacetonitrile and methylanilino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
73663-78-2 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(N-methylanilino)-3-oxo-2-phenylbutanenitrile |
InChI |
InChI=1S/C17H16N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2-11,16H,13H2,1H3 |
InChI Key |
DZBBLJWSVLNSSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C(C#N)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















